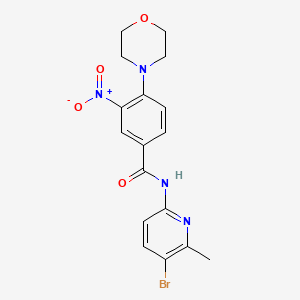
N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide
Vue d'ensemble
Description
N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising biological activities.
Mécanisme D'action
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide involves the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of PARP-1, a key enzyme involved in DNA repair, leading to the accumulation of DNA damage and ultimately resulting in apoptosis of cancer cells. Additionally, it has been shown to inhibit the activity of various kinases, including AKT and mTOR, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide has been shown to exhibit potent biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and exhibit anti-inflammatory activity. Additionally, it has been shown to exhibit neuroprotective effects in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide has several advantages for lab experiments. It exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying their biological functions. Additionally, it has been shown to exhibit potent anti-tumor activity in various cancer cell lines, making it a valuable tool for studying cancer biology. However, there are also limitations to its use in lab experiments. Its potency and specificity may vary depending on the cell type and experimental conditions, and its toxicity may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide. One potential direction is the development of more potent and selective inhibitors based on its chemical structure. Additionally, its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders, warrant further investigation. Furthermore, its potential use as a tool for studying the biological functions of various enzymes and receptors should be explored.
Applications De Recherche Scientifique
N-(5-bromo-6-methyl-2-pyridinyl)-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of cancer, inflammation, and neurological disorders. Additionally, it has been shown to exhibit potent anti-tumor activity in various cancer cell lines.
Propriétés
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O4/c1-11-13(18)3-5-16(19-11)20-17(23)12-2-4-14(15(10-12)22(24)25)21-6-8-26-9-7-21/h2-5,10H,6-9H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTSFPSPUPZFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4232980.png)
![3-[({3-chloro-4-[(cyclohexylcarbonyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4232984.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4232991.png)
![{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4233006.png)
![N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4233014.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4233018.png)
![2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4233021.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4233027.png)
amino]-4-methoxybenzenesulfonamide](/img/structure/B4233041.png)
![4-[3-{4-[(methylsulfonyl)amino]phenyl}-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4233046.png)
![1-(4-hydroxy-3-methoxy-2-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4233053.png)
![4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B4233070.png)
![N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4233077.png)
![ethyl 5-acetyl-2-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233085.png)